![molecular formula C19H16N2S B2389417 1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole CAS No. 497079-79-5](/img/structure/B2389417.png)
1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazoles, including compounds similar to “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole”, has been a topic of significant research. A recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Molecular Structure Analysis
Imidazole, the core structure of “this compound”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their potential as corrosion inhibitors for various metals in acidic environments. For example, a study by Yadav et al. (2016) found that synthesized benzimidazole derivatives exhibit significant inhibition efficiency against the corrosion of N80 steel in hydrochloric acid, with efficiencies reaching up to 96.3% at certain concentrations. These findings were supported by electrochemical, thermodynamic, and quantum chemical studies, highlighting the compounds' mixed inhibition nature and their strong adsorption onto the metal surface (Yadav et al., 2016).
Antimycotic Properties
Derivatives of 1-phenethylimidazole have been shown to possess potent broad-spectrum antimycotic properties, effectively acting against dermatophytes, yeast cells (Candida albicans), and gram-positive bacteria. This indicates their potential use in treating various fungal and bacterial infections (Godefroi et al., 1969).
Metal-Organic Frameworks (MOFs)
Research into the construction of MOFs using thiophene derivatives and rigid bis(imidazole) ligands has led to the development of structures with unique properties, such as hydrogen storage capabilities and fluorescent emission. These frameworks are characterized by their complex 3D structures, which have potential applications in gas storage, separation technologies, and luminescent materials (Erer et al., 2014).
Pharmacological Properties
Benzothieno[2,3-d]imidazoles, a closely related class of compounds, have been synthesized and found to exhibit analgesic and anti-inflammatory activities. These activities are sometimes comparable to those of phenylbutazone but with less toxicity, suggesting their potential as safer alternatives for pain and inflammation management (Guerrera et al., 1990).
Future Directions
Imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets . Targeting the TLR4/NF-κB signaling pathway might be an effective approach to treat Inflammatory Bowel Disease (IBD) in future clinical research applications .
Mechanism of Action
Target of Action
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a complex compound with a diverse range of potential targets. It’s worth noting that compounds with similar structures have been found to interact with fatty acids , suggesting that this compound may also interact with fatty acids or related targets.
Mode of Action
Similar compounds have been used to label fatty acids successfully . This suggests that this compound might interact with its targets (potentially fatty acids) in a similar manner, possibly leading to changes in the structure or function of these targets.
Biochemical Pathways
Fatty acids play crucial roles in a variety of physiological and biological functions, including serving as structural elements of biological membranes .
Result of Action
Based on the potential interaction with fatty acids, it’s plausible that this compound could influence the structure and function of biological membranes, given the crucial role of fatty acids in these structures .
properties
IUPAC Name |
1-(2-phenylethyl)-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCVEICUOARIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


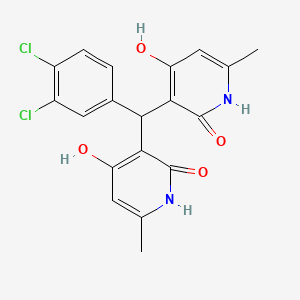

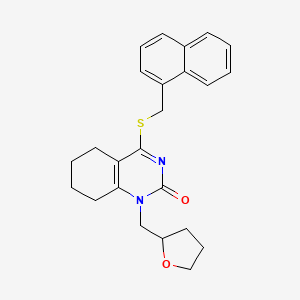
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)
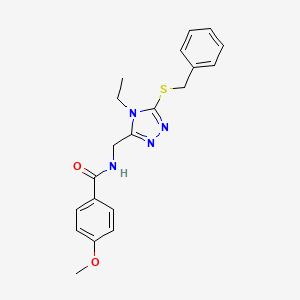
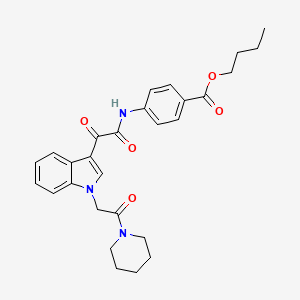
![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
![ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2389346.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
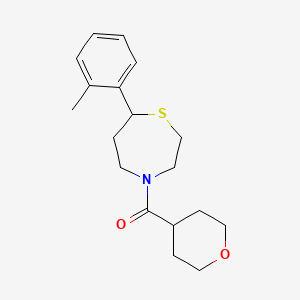
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
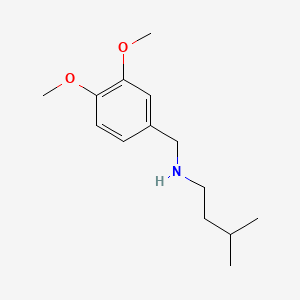
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)